2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid
Overview
Description
2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid is a complex organic compound that features a purine base substituted with a piperidine ring and a chloro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid typically involves multi-step organic reactions. One common method includes the chlorination of a purine derivative followed by the introduction of a piperidine ring through nucleophilic substitution. The final step involves the addition of an acetic acid moiety to complete the structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution can produce a variety of functionalized purine derivatives.
Scientific Research Applications
2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its purine base.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid involves its interaction with specific molecular targets. The purine base allows it to bind to enzymes and receptors, potentially inhibiting their activity. The piperidine ring and chloro group can enhance binding affinity and specificity, making it a valuable compound in drug design.
Comparison with Similar Compounds
- 2-chloro-6-(piperidin-1-yl)benzaldehyde
- 2-chloro-6-(piperidin-1-yl)pyridine
- 2-chloro-6-(piperidin-1-yl)quinoline
Comparison: Compared to these similar compounds, 2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid is unique due to its purine base, which provides additional sites for interaction with biological targets. This makes it particularly useful in medicinal chemistry for the development of targeted therapies.
Properties
IUPAC Name |
2-(2-chloro-6-piperidin-1-ylpurin-9-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O2/c13-12-15-10(17-4-2-1-3-5-17)9-11(16-12)18(7-14-9)6-8(19)20/h7H,1-6H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKFIJNPJIMQIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=CN3CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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